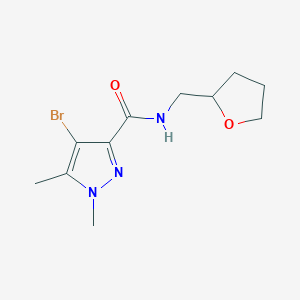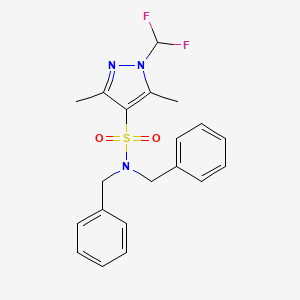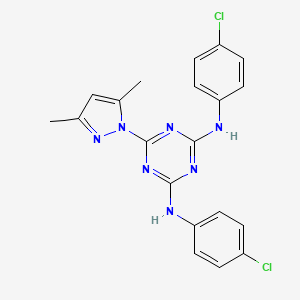![molecular formula C12H19N5O5S B14929441 1-(methylsulfonyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]piperidine-4-carboxamide](/img/structure/B14929441.png)
1-(methylsulfonyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(METHYLSULFONYL)-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-PIPERIDINECARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidinecarboxamide core, which is often found in bioactive molecules, and a pyrazole ring, known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(METHYLSULFONYL)-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidinecarboxamide core This can be achieved through the reaction of piperidine with a suitable carboxylic acid derivative under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of robust purification methods to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(METHYLSULFONYL)-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group on the pyrazole ring can be reduced to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require a strong base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving piperidine and pyrazole derivatives.
Medicine: Potential therapeutic applications due to its bioactive core structures.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(METHYLSULFONYL)-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-PIPERIDINECARBOXAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The piperidinecarboxamide core may interact with protein targets, while the pyrazole ring could modulate the activity of enzymes involved in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(METHYLSULFONYL)-N-[2-(4-NITRO-1H-IMIDAZOL-1-YL)ETHYL]-4-PIPERIDINECARBOXAMIDE
- 1-(METHYLSULFONYL)-N-[2-(4-NITRO-1H-TRIAZOL-1-YL)ETHYL]-4-PIPERIDINECARBOXAMIDE
Uniqueness
1-(METHYLSULFONYL)-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-PIPERIDINECARBOXAMIDE is unique due to the presence of both the piperidinecarboxamide core and the pyrazole ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H19N5O5S |
|---|---|
Molecular Weight |
345.38 g/mol |
IUPAC Name |
1-methylsulfonyl-N-[2-(4-nitropyrazol-1-yl)ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C12H19N5O5S/c1-23(21,22)16-5-2-10(3-6-16)12(18)13-4-7-15-9-11(8-14-15)17(19)20/h8-10H,2-7H2,1H3,(H,13,18) |
InChI Key |
ZHIXKLOANMOXBD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14929360.png)

![N-cyclooctyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14929364.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide](/img/structure/B14929371.png)
![2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B14929372.png)
![(2E)-1-(2,4-dichlorophenyl)-3-[4-(difluoromethoxy)phenyl]prop-2-en-1-one](/img/structure/B14929376.png)

![5-bromo-2-(difluoromethoxy)-N-[3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-yl]benzamide](/img/structure/B14929391.png)
![1-ethyl-N-{3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propyl}-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B14929394.png)
![ethyl 6-[(5-ethoxy-4-nitro-1H-pyrazol-1-yl)methyl]-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14929406.png)
![[3-(1,1,2,2-Tetrafluoroethoxy)benzylidene]propanedinitrile](/img/structure/B14929410.png)

![[7-(3-Bromophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](4-fluorophenyl)methanone](/img/structure/B14929456.png)
![3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14929461.png)
